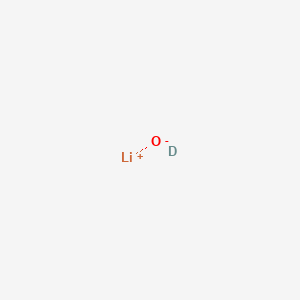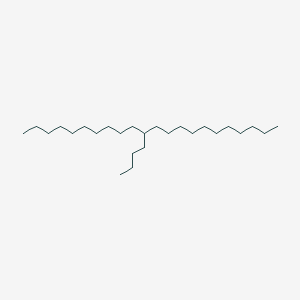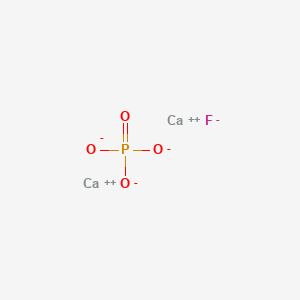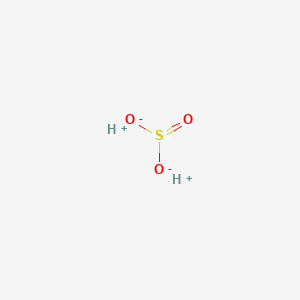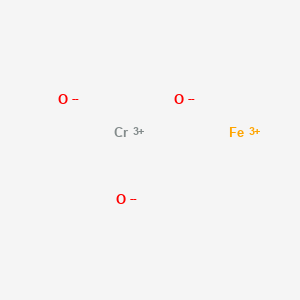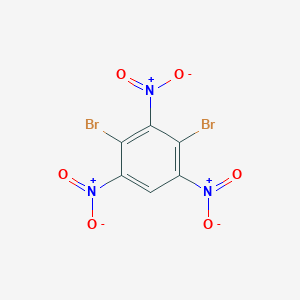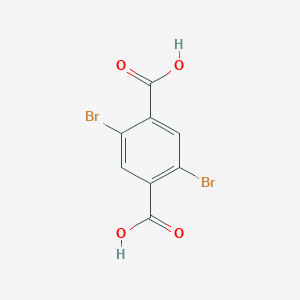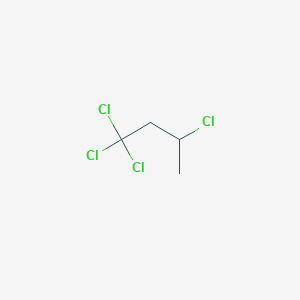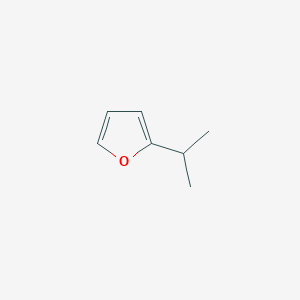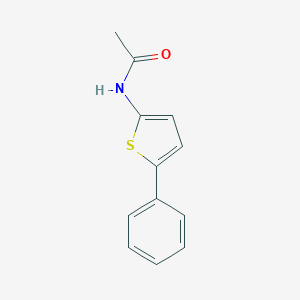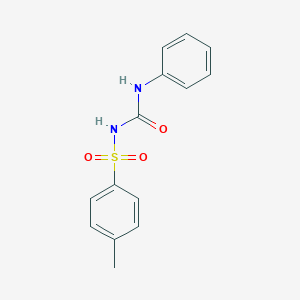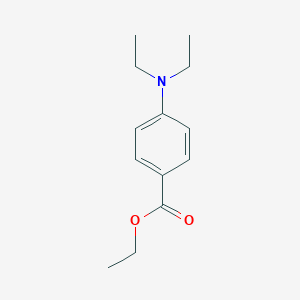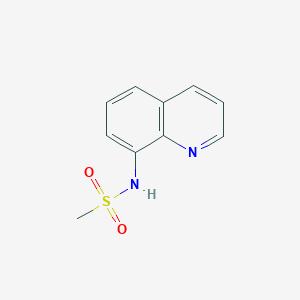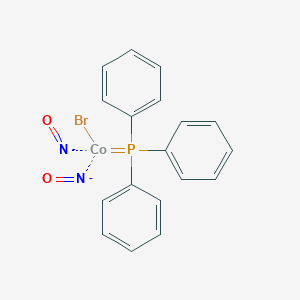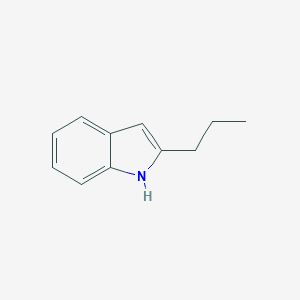
1H-Indole, 2-propyl-
Übersicht
Beschreibung
1H-Indole, 2-propyl- is a chemical compound that belongs to the indole family. It is a heterocyclic aromatic compound that is widely used in scientific research. This compound is synthesized using various methods, and its mechanism of action is well studied.
Wirkmechanismus
The mechanism of action of 1H-Indole, 2-propyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemische Und Physiologische Effekte
1H-Indole, 2-propyl- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Indole, 2-propyl- has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable and can be stored for long periods of time. However, it has some limitations. It is toxic and must be handled with care. It is also expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1H-Indole, 2-propyl-. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its potential as a therapeutic agent for various diseases, including cancer and infections. In addition, further research is needed to fully understand its mechanism of action and to identify its molecular targets in the body.
In conclusion, 1H-Indole, 2-propyl- is a chemical compound that has many applications in scientific research. It is synthesized using various methods and has been studied for its potential as a therapeutic agent. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications for this compound.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 2-propyl- has been widely used in scientific research. It is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a fluorescent probe for the detection of DNA and RNA. In addition, it has been studied for its potential anticancer and antimicrobial activities.
Eigenschaften
CAS-Nummer |
13228-41-6 |
|---|---|
Produktname |
1H-Indole, 2-propyl- |
Molekularformel |
C11H13N |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-propyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8,12H,2,5H2,1H3 |
InChI-Schlüssel |
HJENUMMIFDMCEN-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2N1 |
Kanonische SMILES |
CCCC1=CC2=CC=CC=C2N1 |
Andere CAS-Nummern |
13228-41-6 |
Synonyme |
1H-Indole, 2-propyl- |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


